molecular formula C8H12O3 B2594143 Methyl 1-(hydroxymethyl)cyclopent-3-ene-1-carboxylate CAS No. 2287286-24-0

Methyl 1-(hydroxymethyl)cyclopent-3-ene-1-carboxylate

Cat. No. B2594143
CAS RN: 2287286-24-0
M. Wt: 156.181
InChI Key: AJRYGJGMDDALOS-UHFFFAOYSA-N
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Description

“Methyl 1-(hydroxymethyl)cyclopent-3-ene-1-carboxylate” is a chemical compound with the CAS Number: 2287286-24-0 . It has a molecular weight of 156.18 . The IUPAC name for this compound is methyl 1-(hydroxymethyl)cyclopent-3-ene-1-carboxylate .


Molecular Structure Analysis

The InChI code for “Methyl 1-(hydroxymethyl)cyclopent-3-ene-1-carboxylate” is 1S/C8H12O3/c1-11-7(10)8(6-9)4-2-3-5-8/h2-3,9H,4-6H2,1H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“Methyl 1-(hydroxymethyl)cyclopent-3-ene-1-carboxylate” is a liquid at room temperature .

Scientific Research Applications

Vicinal Substitution and Building Blocks for Synthesis

  • Methyl 1-(hydroxymethyl)cyclopent-3-ene-1-carboxylate has been used as a precursor for vicinally substituted cyclopentenes and cyclopentenones, contributing to the synthesis of complex molecules like deoxyentecavir and sarcomycine methyl ester (Akhmet’yanova et al., 2015).

Biocatalytic Synthesis of Chiral Cyclic γ-oxoesters

  • The compound has facilitated the development of a three-step biocatalytic procedure to convert cyclopentene- and cyclohexenecarboxylates into chiral 3-oxoesters, demonstrating considerable advantages in selectivity and environmental impact over chemical methods (Brenna et al., 2017).

Applications in Organic Synthesis

  • Research has explored the chemistry of similar compounds, such as methyl 3-hydroxycyclohexa-1,5-diene-1-carboxylate, and its use in reactions like dehydration, hydrolysis, acetylation, reduction, and epoxidation, indicating the potential for varied synthetic applications (Sirat et al., 1979).

Development of Trifluoromethylated Cyclic Building Blocks

  • Synthesis and applications of 1-(trifluoromethyl)cyclopent-3-ene-1-carboxylic acid esters highlight the utility of these compounds as platforms for difunctional trifluoromethylcyclopentane derivatives, showcasing their role in the synthesis of highly functionalized molecules (Grellepois et al., 2012).

Anticonvulsant Enaminones Study

  • The crystal structures of anticonvulsant enaminones derived from compounds similar to Methyl 1-(hydroxymethyl)cyclopent-3-ene-1-carboxylate have been determined, offering insights into their potential medical applications (Kubicki et al., 2000).

Synthesis of Highly Functionalized Isoxazoles

  • Research into the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates using Methyl 1-(hydroxymethyl)cyclopent-3-ene-1-carboxylate showcases its utility in creating scaffolds for the synthesis of other new, highly functionalized isoxazoles, indicating its versatility in organic synthesis (Ruano et al., 2005).

properties

IUPAC Name

methyl 1-(hydroxymethyl)cyclopent-3-ene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-11-7(10)8(6-9)4-2-3-5-8/h2-3,9H,4-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJRYGJGMDDALOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC=CC1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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